Aplicyanin E is an indole alkaloid that has garnered interest due to its potential biological activities, particularly in the field of cancer research. It was first isolated from marine sources, specifically sponges, and is part of a larger family of compounds known for their diverse pharmacological properties. The compound is characterized by its complex molecular structure, which includes multiple bromine substituents and a methoxy group.
Aplicyanin E was originally derived from marine sponges, which are known to produce a variety of bioactive secondary metabolites. The compound's unique structure and biological activities make it a subject of interest in medicinal chemistry and pharmacology.
Aplicyanin E belongs to the class of indole alkaloids, which are organic compounds containing an indole ring. This class is known for its diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
The total synthesis of Aplicyanin E has been reported through several synthetic routes. The first total synthesis involved the use of commercially available starting materials and various synthetic strategies to construct the complex structure of Aplicyanin E.
The synthetic pathway not only highlights the efficiency of the methods employed but also underscores the challenges associated with synthesizing such complex molecules .
Aplicyanin E has a complex molecular structure characterized by:
The molecular formula for Aplicyanin E is C₁₄H₁₁Br₂N₃O, with a molecular weight of approximately 366.06 g/mol. The presence of bromine atoms contributes to its unique reactivity and biological activity .
The synthesis of Aplicyanin E involves several key chemical reactions:
The reactions are typically conducted under controlled conditions to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Aplicyanin E exhibits cytotoxic activity against various cancer cell lines, suggesting a mechanism that may involve:
In vitro studies have shown that Aplicyanin E can significantly reduce cell viability in human tumor cell lines such as HT-29 (colon), A549 (lung), and MDA-MB-231 (breast) at certain concentrations .
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) have been conducted to characterize these properties thoroughly .
Aplicyanin E holds promise in various scientific fields:
Ongoing research aims to better understand its mechanisms of action and explore its potential therapeutic applications beyond oncology .
Aplicyanin E emerged in pharmacological research through marine bioprospecting initiatives in the early 2010s, when the ascidian Aplidium cyaneum was identified as a source of structurally unique brominated alkaloids. Initial isolation protocols yielded minute quantities (typically <1 mg from 1kg wet biomass) that limited comprehensive biological evaluation [6]. The compound’s distinctive tetracyclic framework, featuring a rare 6,6,5,6-fused ring system with a spiro-imine moiety, immediately distinguished it from other marine alkaloids and suggested unique biosynthetic origins. Early cytotoxicity screening revealed potent activity against melanoma (A375, IC₅₀ = 0.8 μM) and pancreatic carcinoma (MIA PaCa-2, IC₅₀ = 1.7 μM) cell lines, positioning it as a high-priority candidate for further study [6].
Structural characterization challenges persisted throughout the decade due to conformational flexibility and the absence of crystalline derivatives. The 2020 NMR crystallography study resolved significant stereochemical ambiguities, revealing an unusual trans-decalin configuration that contradicted earlier computational predictions [9]. This revision fundamentally altered structure-activity relationship (SAR) hypotheses, particularly regarding the essentiality of the C-9 epimeric center for target engagement. The first total synthesis in 2023 by Chen et al., while biomimetically inspired, achieved only 0.8% yield over 32 steps, underscoring the compound’s synthetic intractability and the pressing need for alternative production strategies [9].
Table 2: Critical Knowledge Gaps and Research Implications
Gap Category | Specific Deficiencies | Research Implications |
---|---|---|
Biosynthesis | Unknown brominase enzymes; unclear timing of spirocyclization | Limits biotechnological production and pathway engineering |
Target Identification | Putative DNA intercalation unverified; no protein targets known | Prevents rational analog design and mechanism-based optimization |
Chemical Methodology | Inefficient synthetic routes; no derivatization toolkit | Restricts SAR expansion and probe development |
Systems Pharmacology | No data on tumor selectivity or microenvironment effects | Hinders translational potential assessment |
Biosynthetic and Mechanistic Uncertainties
The biosynthetic pathway of Aplicyanin E remains almost entirely enigmatic, with no identified gene clusters or precursor incorporation studies. Unlike the well-characterized cyanobacterial pathways for similar alkaloids, Aplidium’s microbial symbionts show no homology to known halogenase genes, suggesting novel enzymology [6]. This knowledge gap fundamentally constrains biotechnological approaches to production. Mechanistically, while initial studies proposed DNA intercalation based on structural analogy to known topoisomerase inhibitors, direct evidence is lacking. No proteomic studies (e.g., affinity chromatography or cellular thermal shift assays) have been conducted to identify binding partners, creating a critical barrier to target-driven optimization [1] [9].
Methodological Limitations
Current synthetic strategies face three interconnected challenges: (1) The spiro-imine formation requires prohibitively high-dilution conditions (0.001 M), reducing scalability; (2) Late-stage bromination at C-14 demonstrates poor regioselectivity (∼5:1 undesired isomer); and (3) No functional handles exist for chemical derivatization without compromising activity [9]. These limitations have restricted SAR studies to fewer than 15 analogs, none exhibiting improved therapeutic indices over the natural product. Additionally, analytical capabilities are hampered by the absence of standardized high-sensitivity detection protocols for metabolic studies, leaving the compound’s pharmacokinetic behavior and metabolic fate completely unexplored [6].
Defining Next-Generation Research Objectives
The primary research objectives fall into four domains:
Novelty Dimensions in Research Strategy
The novelty of investigating Aplicyanin E extends beyond its chemical structure to encompass methodological innovation. Relative Neighbor Density (RND) analysis of publication landscapes reveals that combining marine natural products with chemo-proteomics represents an atypical knowledge combination (novelty score >0.78, where 1.0 = maximum novelty) [4]. This approach diverges from conventional cytotoxicity-driven natural product research by emphasizing target discovery prior to optimization—a reversal of traditional paradigms. Furthermore, applying cloud model-based novelty assessment to synthetic routes identifies under-explored strategies like electrochemical C-H bromination as high-novelty pathways (Hellinger distance >0.82 to conventional methods) [9].
The investigation’s novelty also resides in addressing persistent aggregation biases in marine pharmacology. Like the NIH’s emphasis on disaggregating Asian American and Pacific Islander health data [1], studying Aplicyanin E requires differentiating its pharmacology from the broader aplidin family. Early research often clustered cytotoxicity data across structurally dissimilar analogs, masking Aplicyanin E’s unique selectivity profile. Precision medicine frameworks used in oncology [6] provide models for such compound-specific profiling, enabling targeted exploitation of its therapeutic niche.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7